

HPLC-UV method for quantification of Peonidin 3-rutinoside in plant extracts

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Compound of Interest

Compound Name: *Peonidin 3-rutinoside*

Cat. No.: *B15593890*

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An HPLC-UV method provides a reliable and precise approach for the quantification of **Peonidin 3-rutinoside** in plant extracts. **Peonidin 3-rutinoside** is an anthocyanin responsible for the red and purple pigmentation in many plants and is of interest for its potential antioxidant properties.[1] Accurate quantification is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and nutraceuticals.[2]

This application note details a validated HPLC-UV protocol for the quantification of **Peonidin 3-rutinoside** in plant extracts, based on established methodologies for anthocyanin analysis. It covers sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

This section provides a detailed methodology for the quantification of **Peonidin 3-rutinoside**.

Materials and Reagents

- **Peonidin 3-rutinoside** reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (or other suitable acid like HCl)[3]

- Water (HPLC grade/ultrapure)
- Dried plant material
- 0.45 µm membrane filters

Standard Solution Preparation

- Stock Solution: Accurately weigh a suitable amount of **Peonidin 3-rutinoside** reference standard and dissolve it in acidified methanol (e.g., methanol with 1% formic acid) to prepare a stock solution of known concentration.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve.

Sample Preparation

- Homogenization: Homogenize the solid plant sample (e.g., fruit peel, powdered leaves).
- Extraction:
 - Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.
[2]
 - Add a suitable volume of acidified methanol (e.g., 15 mL of methanol with 2% HCl) to the sample.[2] Acidified solvents help to stabilize anthocyanins in their colored flavylum cation form.[2]
 - Vortex the mixture for 5 minutes to ensure thorough extraction.[2] For enhanced extraction, sonicate the sample for 10-15 minutes.[2]
 - Centrifuge the mixture at 4000 rpm for 15 minutes.[2]
 - Carefully collect the supernatant.[2] It is recommended to repeat the extraction process on the pellet to ensure complete recovery and combine the supernatants.[2]

- Final Filtration: Filter the extracted solution through a 0.45 µm membrane filter prior to HPLC analysis.

Chromatographic Conditions

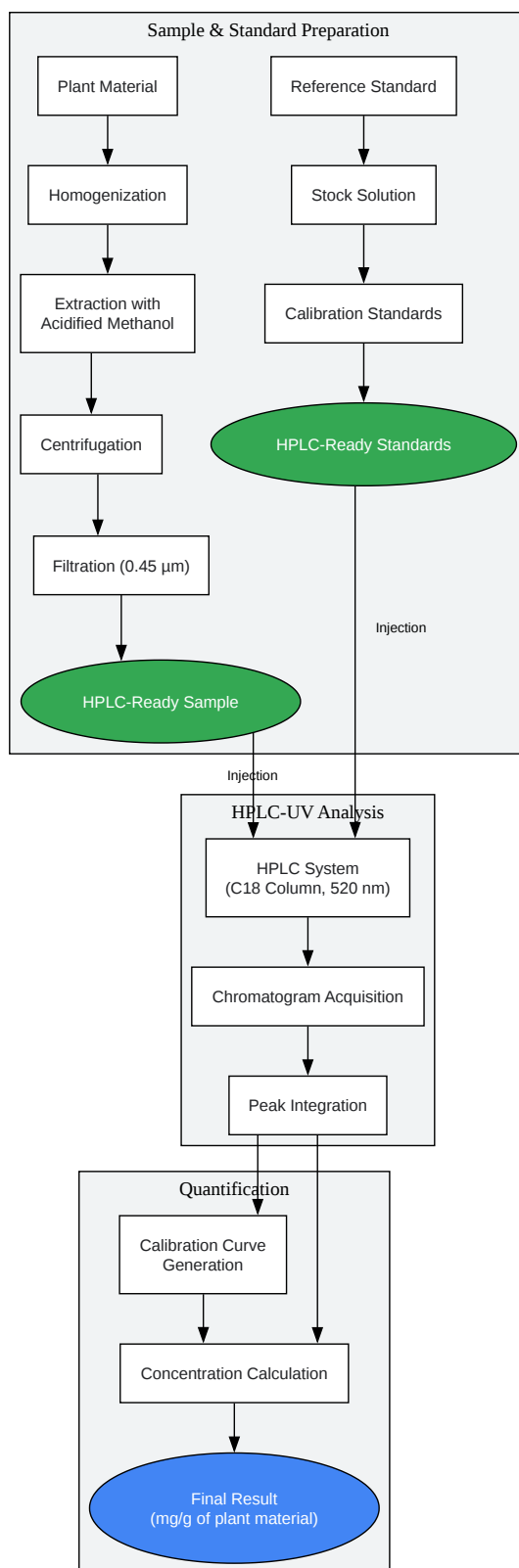
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
- Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[3][4]
- Mobile Phase: A gradient elution is typically used for good separation.
 - Mobile Phase A: Water with 1% Formic Acid.[2]
 - Mobile Phase B: Acetonitrile.[2]
- Flow Rate: 0.8 mL/min.[2]
- Detection Wavelength: 520 nm.[2][3]
- Injection Volume: 20 µL.[2]
- Column Temperature: 40°C.[2]

Data Presentation

The quantitative data for the HPLC-UV method for **Peonidin 3-rutinoside** analysis is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	Typical Value
Linearity (R^2)	> 0.999
Limit of Detection (LOD)	~0.2 µg/mL
Limit of Quantification (LOQ)	~0.6 µg/mL
Accuracy (% Recovery)	95-105%
Precision (%RSD)	< 2%

Mandatory Visualization



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